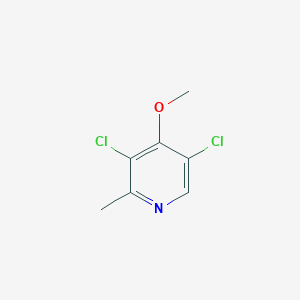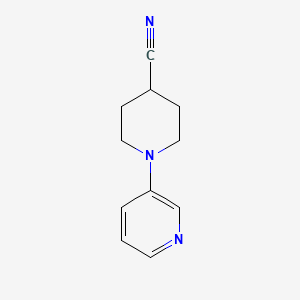
1-(Pyridin-3-yl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring at the third position and a nitrile group at the fourth position
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)piperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromopyridine with piperidine-4-carbonitrile under suitable conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to achieve the desired product .
Chemical Reactions Analysis
1-(Pyridin-3-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The compound can undergo substitution reactions where the pyridine ring or the piperidine ring is functionalized with different substituents using reagents like halogens or alkylating agents.
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the development of bioactive molecules that can modulate biological pathways and serve as potential therapeutic agents.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(Pyridin-3-yl)piperidine-4-carbonitrile can be compared with similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring but differ in the substituents attached to the ring, leading to variations in their chemical and biological properties.
Piperidine derivatives: These compounds have the piperidine ring as a common feature but differ in the functional groups attached, affecting their reactivity and applications.
Nitrile-containing compounds: These compounds contain the nitrile group, which imparts unique reactivity and can be used in various synthetic transformations.
This compound stands out due to its specific combination of the pyridine and piperidine rings along with the nitrile group, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C11H13N3/c12-8-10-3-6-14(7-4-10)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-7H2 |
InChI Key |
ZRHMGGGMELPMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


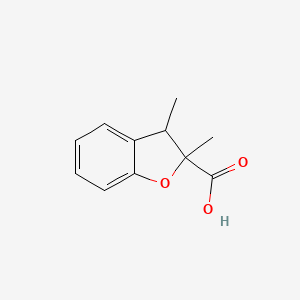

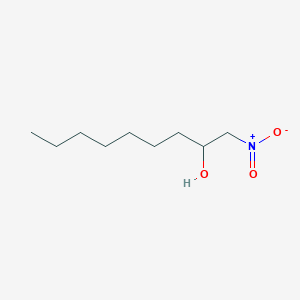
![7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)


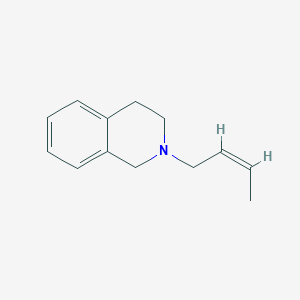


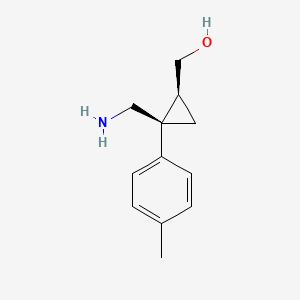

![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)
